![molecular formula C11H13ClN2O3 B14194605 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate CAS No. 910452-19-6](/img/structure/B14194605.png)
3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate: is an organic compound that features a chloropropyl group and a hydroxyhydrazinylidene moiety attached to a benzoate structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate typically involves the reaction of 3-chloropropyl benzoate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyhydrazinylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology: In biological research, 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials .
作用機序
The mechanism of action of 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyhydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects .
類似化合物との比較
3-Chloropropyl benzoate: Lacks the hydroxyhydrazinylidene moiety, making it less reactive in certain biochemical applications.
3-Chloro-2-hydroxypropyl methacrylate: Contains a similar chloropropyl group but differs in its overall structure and reactivity.
Uniqueness: 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate is unique due to the presence of both the chloropropyl and hydroxyhydrazinylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
特性
CAS番号 |
910452-19-6 |
|---|---|
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC名 |
3-chloropropyl 3-[(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C11H13ClN2O3/c12-5-2-6-17-11(15)10-4-1-3-9(7-10)8-13-14-16/h1,3-4,7-8,14,16H,2,5-6H2 |
InChIキー |
NEZFTBMSXZJEQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)OCCCCl)C=NNO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


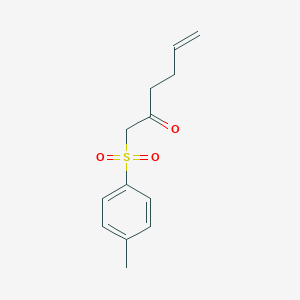
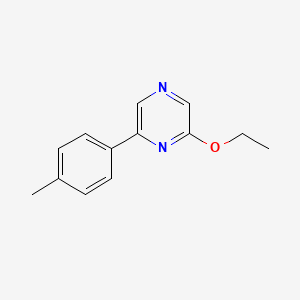
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
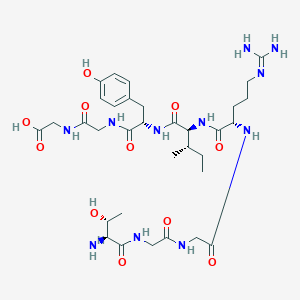
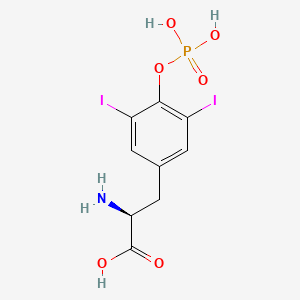
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
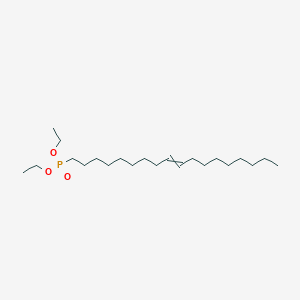
methylidene}hydroxylamine](/img/structure/B14194572.png)
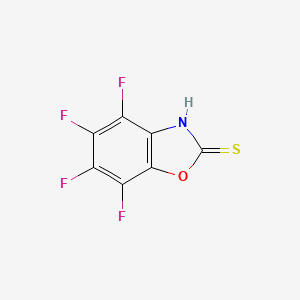
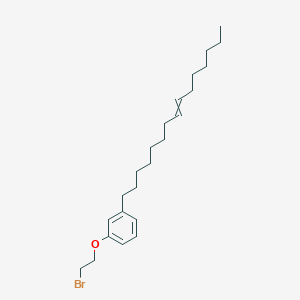
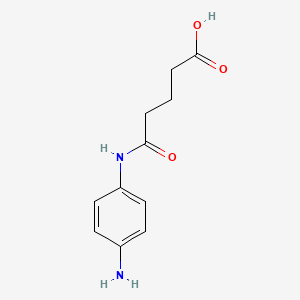

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
